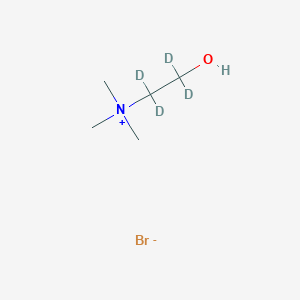

Choline-1,1,2,2-d4 bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584461 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-69-3 | |

| Record name | 2-Hydroxy-N,N,N-trimethyl(~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Characterization of Choline 1,1,2,2 D4 Bromide

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The incorporation of deuterium into choline (B1196258) analogs can be achieved at different sites, such as the methyl groups or the ethylene (B1197577) backbone, depending on the research application. scispace.comnih.govnih.gov For Choline-1,1,2,2-d4 bromide, the focus is on labeling the ethylene group.

Site-specific deuteration is a key strategy for creating isotopically labeled internal standards for mass spectrometry and for studying metabolic pathways without altering the fundamental chemical reactivity of the molecule. researchgate.net In the case of choline analogs, deuteration can protect the molecule from oxidation, a process that can complicate the interpretation of imaging data in medical research. nih.gov The kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond, can lead to reduced rates of metabolism. nih.gov

For labeling the 1,1,2,2 positions of the choline backbone, a common approach involves starting with a precursor molecule that already contains the deuterium labels or can be readily deuterated at the desired positions before the final synthesis steps. This ensures high isotopic purity at the specific sites.

The synthesis of this compound typically employs a strategy involving the deuteration of an ethanolamine (B43304) moiety followed by quaternization. This multi-step process is designed to achieve high isotopic enrichment, often greater than 98 atom % D. sigmaaldrich.com

Table 1: Synthetic Strategy for this compound

| Step | Description |

|---|---|

| 1. Deuteration of Precursor | The ethanolamine backbone is deuterated at the 1,1,2,2 positions. This can be accomplished using deuterium oxide (D₂O) under catalytic conditions or by starting with an already deuterated precursor. |

| 2. Quaternization | The resulting deuterated ethanolamine intermediate is reacted with trimethylamine (B31210). This step introduces the quaternary ammonium (B1175870) group characteristic of choline. A bromide source, such as hydrobromic acid (HBr), is used to form the final bromide salt. google.com |

| 3. Purification | The crude product is purified to remove any unreacted starting materials and byproducts. Techniques such as recrystallization are often employed to yield the final, high-purity this compound solid. |

This table outlines a general synthetic pathway for this compound.

While not the direct pathway to this compound, the reagent 2-bromoethyl dichlorophosphate (B8581778) is a crucial component in the synthesis of a related class of compounds: choline phospholipids (B1166683). nih.govresearchgate.net This method is versatile and widely applied in the preparation of various phospholipids. nih.govbeilstein-journals.org

The general synthesis involves two main steps:

Phosphorylation : An alcohol, such as a diacylglycerol, reacts with 2-bromoethyl dichlorophosphate. nih.gov Optimization of reaction conditions, including the choice of solvent, is crucial to prevent the formation of byproducts and improve yield. nih.govresearchgate.net

Amination : The bromine on the resulting intermediate is displaced by nucleophilic attack with trimethylamine to form the phosphocholine (B91661) headgroup. nih.govbeilstein-journals.org

This methodology highlights a key strategy for constructing the phosphocholine moiety and is relevant in the broader context of synthesizing choline-containing molecules. nih.govgoogle.com

Precursor Selection and Reaction Optimization for this compound Synthesis

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Confirming the successful synthesis and purity of this compound requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR spectroscopy is invaluable for studying the structure and metabolism of deuterated compounds. nih.govacs.orgacs.org Both deuterium (²H) and proton (¹H) NMR can be used. ²H NMR directly detects the deuterium signal, providing information on the mobility and environment of the labeled parts of the molecule. nih.govnih.gov ¹H NMR, on the other hand, is used to confirm the location of deuterium incorporation by observing the disappearance of proton signals. nih.gov These techniques have been applied to study choline metabolism in various biological systems, including cancer cells and brain tissue. nih.govoup.com

Proton Nuclear Magnetic Resonance (¹H NMR) is a definitive method for verifying the site-specific labeling in this compound. In a standard ¹H NMR spectrum of unlabeled choline, distinct signals appear for the protons on the ethylene backbone (-CH₂-CH₂-) and the methyl groups (-N(CH₃)₃). hmdb.caresearchgate.net

When the hydrogen atoms at the 1 and 2 positions of the ethylene group are replaced with deuterium, the corresponding proton signals in the ¹H NMR spectrum vanish. nih.gov This absence provides direct and unambiguous evidence of successful deuteration at the intended sites. nih.gov The signal for the nine protons of the trimethylammonium group remains, serving as an internal reference.

Table 2: Comparative ¹H NMR Chemical Shifts for Choline and this compound

| Protons | Typical Chemical Shift (δ) in Choline (ppm) | Expected Signal in this compound |

|---|---|---|

| -N(CH₃)₃ (9H) | ~3.19 | Present |

| -N-CH₂- (2H) | ~3.51 | Absent |

| -CH₂-OH (2H) | ~4.05 | Absent |

This table is based on typical ¹H NMR data for choline bromide and illustrates the expected changes upon deuteration at the 1,1,2,2-positions. Chemical shifts are approximate and can vary based on solvent and other experimental conditions. hmdb.caresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Choline Research

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Verification

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is a crucial analytical technique for confirming the structural integrity of this compound. In ¹³C NMR spectroscopy, the chemical environment of each carbon atom in a molecule generates a distinct signal, providing a "fingerprint" of the carbon skeleton.

Studies on similar deuterated choline analogs demonstrate the utility of ¹³C NMR in verifying isotopic labeling. For example, in the analysis of [1,2-¹³C]choline, the distinct signals for the labeled carbons confirm their position. researchgate.net The substitution of protons with deuterium in this compound also affects the relaxation times (T1) of the carbon nuclei, a parameter that can be measured by NMR and further confirms the deuteration. ismrm.org

Table 1: Representative ¹³C NMR Chemical Shifts for Choline

| Carbon Atom | Typical Chemical Shift (ppm) | Notes |

| N(CH₃)₃ | ~54-56 | Signal for the three equivalent methyl carbons. |

| N-CH₂ | ~67-69 | In Choline-1,1,2,2-d4, this signal would be affected by deuteration. |

| CH₂-OH | ~55-57 | In Choline-1,1,2,2-d4, this signal would be affected by deuteration. |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on typical values for the choline moiety. hmdb.ca

Application of 1D and 2D NMR for Intermolecular Interactions

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are instrumental in studying the non-covalent, intermolecular interactions of choline with other molecules. These methods can elucidate how choline binds to proteins or forms complexes in solution. researchgate.netrwth-aachen.dedntb.gov.uaresearchgate.net

The Nuclear Overhauser Effect (NOE) is a key principle exploited in these studies. mdpi.com The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. mdpi.comcolumbia.edu This makes it extremely sensitive to the proximity of atoms.

1D NOE experiments involve selective irradiation of a specific proton signal and observing which other proton signals are enhanced. researchgate.net This can identify which parts of a binding partner molecule are in close spatial proximity to specific protons on the choline molecule.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a comprehensive map of all proton-proton interactions within a certain distance (typically < 5 Å). mdpi.comcolumbia.edu Cross-peaks in a NOESY spectrum connect protons that are close in space, revealing the 3D structure of a choline-ligand complex. researchgate.net

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is similar to NOESY but is particularly useful for medium-sized molecules where the standard NOE might be zero or very weak. columbia.edu

These techniques have been used to study the interactions of choline-based ionic liquids with water, showing that choline cations, anions, and water molecules form a strong local hydrogen-bond network. researchgate.netresearchgate.net In studies of choline-binding proteins, NOESY and ROESY can help determine the structure of peptides that interact with choline or its analogs. csic.es

Mass Spectrometry (MS) for Isotopic Enrichment and Quantification

Mass Spectrometry (MS) is a fundamental technique for the analysis of this compound. It is used to confirm the mass of the molecule, verify the degree of isotopic enrichment, and quantify its concentration in complex mixtures. rsc.orgresearchgate.net The four deuterium atoms increase the mass of the choline cation by four daltons compared to its non-deuterated counterpart, a shift that is easily detectable by MS. sigmaaldrich.com

This mass difference is the basis for its use in stable isotope dilution assays, where a known amount of the deuterated standard is added to a sample. nih.gov By comparing the signal intensity of the deuterated (d4) and non-deuterated (d0) forms, the concentration of the naturally occurring analyte can be precisely calculated. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for quantifying choline and its metabolites in biological samples, and this compound is frequently used as an internal standard in these assays. nih.govresearchgate.net

The process involves:

Chromatographic Separation: The sample is first passed through a liquid chromatography column. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed because choline and its metabolites are highly polar and are not well-retained by traditional reversed-phase columns. lcms.czlcms.cz This step separates the analytes of interest from other matrix components.

Tandem Mass Spectrometry Detection: The separated compounds are then ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. In a typical quantitative workflow using Multiple Reaction Monitoring (MRM), a specific parent ion for the analyte is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer.

For example, to quantify endogenous choline, the mass spectrometer would be set to monitor the transition for unlabeled choline, while simultaneously monitoring the corresponding mass-shifted transition for the Choline-d4 internal standard. shimadzu.com This highly specific and sensitive approach allows for accurate quantification of choline and its various metabolites in complex matrices like plasma, tissues, and food. nih.govnih.govresearchgate.net

Table 2: Example LC-MS/MS Transitions for Choline Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Choline (unlabeled) | 104.1 | 60.1 | Common transition for quantification. |

| Choline-d4 | 108.1 | 64.1 | Internal standard with a +4 Da mass shift. |

Note: Specific m/z values can vary slightly based on instrumentation and adduct formation.

Use as an Internal Standard in Quantitative Mass Spectrometry

This compound is an ideal internal standard for quantitative mass spectrometry for several key reasons. researchgate.net In an analytical workflow, an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variations during sample processing and analysis.

The key advantages of using a stable isotope-labeled internal standard like Choline-d4 are:

Similar Physicochemical Properties: It is chemically identical to the analyte (unlabeled choline), so it behaves similarly during extraction, chromatography, and ionization. This ensures that any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

Co-elution: It typically co-elutes with the analyte from the LC column, which helps to correct for matrix effects—the suppression or enhancement of ionization caused by other components in the sample.

Mass Differentiation: It is easily distinguished from the endogenous analyte by the mass spectrometer due to its higher mass.

By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, even if there is sample loss or ion suppression. researchgate.net This stable isotope dilution technique is considered the gold standard for quantitative bioanalysis. nih.gov

Isotopic Enrichment Verification (e.g., 98 atom % D)

It is crucial to verify the isotopic enrichment of this compound to ensure its quality as an internal standard. Isotopic enrichment refers to the percentage of a specific isotopic label at a given position in a molecule. isotope.com For Choline-d4, a typical commercial specification is ≥98 atom % D. sigmaaldrich.comaip.org This means that at each of the four specified positions on the ethylene backbone, at least 98% of the atoms are deuterium, with the remainder being hydrogen.

NMR spectroscopy can also provide insights into isotopic purity by confirming the absence of proton signals at the deuterated positions. rsc.org This combined approach using both MS and NMR ensures the structural integrity and isotopic purity of the deuterated standard. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound. This method separates the target compound from any potential impurities, ensuring the quality and reliability of the material for experimental use.

Commercially available this compound is often supplied with a specified purity level determined by HPLC. For instance, some suppliers indicate a purity of greater than 95%. lgcstandards.com The Certificate of Analysis for specific batches of the compound provides detailed, lot-specific purity data.

In the broader context of synthesizing related deuterated choline compounds, such as radiolabeled analogs, HPLC is employed as a purification step. For example, in the development of [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline ([¹⁸F]D4-FCH), a derivative of deuterated choline, preparative HPLC is used to purify the crude product. This underscores the importance of HPLC in achieving high-purity deuterated compounds for research.

The following table summarizes typical purity specifications for this compound found in commercial sources:

Table 1: HPLC Purity Specifications for this compound | Supplier/Source | Stated Purity | |-----------|:---:| | LGC Standards | >95% lgcstandards.com | | AccelaChemBio | ≥95% accelachem.com |

Isotopic Purity and Stability Considerations

The isotopic purity and stability of this compound are fundamental to its utility, particularly in studies where distinguishing it from its non-deuterated counterpart is essential.

The isotopic purity of this compound is typically high, with commercial sources often specifying an atom percent of deuterium of 98% or greater. sigmaaldrich.com This high level of deuterium incorporation is critical for its use as an internal standard in mass spectrometry, where a distinct mass shift of M+4 is observed compared to the endogenous, non-labeled choline. sigmaaldrich.com

Deuterium Isotope Effect on Compound Stability and Reactivity

The substitution of hydrogen with deuterium in this compound leads to a kinetic isotope effect, which can significantly influence the compound's stability and reactivity. This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net

The primary metabolic pathway for choline involves oxidation by the enzyme choline oxidase. nih.govsemanticscholar.org The breaking of a C-H bond is a key step in this enzymatic reaction. Due to the greater strength of the C-D bond, the rate of oxidation of deuterated choline is reduced. semanticscholar.org This increased stability against enzymatic degradation is a key advantage of using deuterated choline analogs in metabolic research. researchgate.netmdpi.comnih.gov

Studies on the related compound, [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline ([¹⁸F]D4-FCH), have demonstrated this enhanced stability. mdpi.comnih.govnih.gov The presence of deuterium atoms at the 1 and 2 positions of the choline backbone provides protection against oxidation by choline oxidase. mdpi.com

Evaluation of Chemical and Metabolic Stability

The enhanced stability of deuterated choline analogs, including this compound, has been evaluated in various contexts. In studies involving the related radiotracer [¹⁸F]D4-FCH, the deuterated form showed significantly greater resistance to oxidation compared to its non-deuterated counterpart. mdpi.comnih.govnih.gov

For instance, when treated with choline oxidase for one hour, approximately 29% of [¹⁸F]D4-FCH remained intact, whereas only 11% of the non-deuterated version, FCH, was left. mdpi.comnih.gov This demonstrates a clear improvement in metabolic stability due to the deuterium isotope effect. researchgate.netmdpi.comnih.gov This increased stability is advantageous as it allows for a greater proportion of the parent compound to be available for other metabolic processes, such as phosphorylation by choline kinase, which is a critical step in its intracellular trapping. semanticscholar.org

The following table summarizes the comparative stability of a deuterated choline analog versus its non-deuterated form in the presence of an oxidizing agent and a metabolic enzyme:

Table 2: Comparative Stability of Deuterated vs. Non-Deuterated Fluorocholine | Condition | % Intact [¹⁸F]D4-FCH (Deuterated) | % Intact FCH (Non-deuterated) | Reference | |---|:---:|:---:|:---:| | Treatment with Potassium Permanganate (1 hour) | ~80% | 40% | nih.gov | | In the presence of Choline Oxidase (1 hour) | 29 ± 4% | 11 ± 8% | mdpi.comnih.gov |

These findings highlight the significant impact of deuterium substitution on the metabolic fate of choline analogs, a principle that underpins the use of this compound in metabolic research.

Compound List

Applications in Metabolic Research and Flux Analysis

Role as a Stable Isotope Tracer in Metabolic Studies

Stable isotope tracers are invaluable for elucidating metabolic pathways and quantifying the rates of metabolic reactions in vivo. isotope.com Unlike radioactive isotopes, stable isotopes are non-hazardous and can be used in a wider range of studies. When a molecule like Choline-1,1,2,2-d4 bromide is introduced into a biological system, the deuterium (B1214612) atoms act as a "tag." Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can then distinguish the labeled choline (B1196258) and its downstream metabolites from their naturally abundant, unlabeled counterparts. ox.ac.uk This allows for precise tracking and measurement of how choline is processed by cells. ox.ac.ukresearchgate.net

Choline is an essential nutrient vital for the synthesis of phosphatidylcholine (PC), a primary component of cell membranes. nih.govnih.gov The metabolic route for PC synthesis from choline is known as the Kennedy pathway. nih.govwikipedia.org this compound is used as a tracer to follow the progression of choline through this critical pathway. researchgate.net

Upon entering a cell, choline is first phosphorylated by the enzyme choline kinase to produce phosphocholine (B91661). wikipedia.orgwikipedia.org This is followed by two more enzymatic steps to yield phosphatidylcholine. wikipedia.org By administering this compound and subsequently analyzing cell or tissue extracts, researchers can detect the presence of deuterium in phosphocholine-d4, and eventually in phosphatidylcholine-d4. This provides direct evidence of the pathway's activity and allows for the quantification of the rate of PC synthesis. nih.gov Such studies are crucial for understanding membrane biogenesis and the role of choline metabolism in cellular proliferation and signaling. nih.govresearchgate.net For instance, in vivo studies using deuterated choline in rat glioblastoma models have demonstrated high uptake and metabolism of the tracer in tumor tissue compared to normal brain, highlighting its utility in tracking metabolic alterations in cancer. nih.gov

The rate at which this compound is converted to phosphocholine-d4 serves as a proxy for the enzymatic activity of CHKα. nih.gov In many cancer cells, CHKα is significantly upregulated to meet the high demand for new membranes required for rapid cell division. researchgate.netnih.govmdpi.com Studies using deuterated and radiolabeled choline analogs have shown that the intracellular trapping of the tracer is primarily a function of this phosphorylation step, making it a reliable measure of CHKα activity. nih.govnih.gov This has been demonstrated in various cancer models where increased tracer uptake corresponds with elevated CHKα expression. nih.govnih.gov

The consistent upregulation of CHKα in numerous cancers—including prostate, breast, lung, and colon cancer—has established it as a significant biomarker for malignant transformation and tumor progression. nih.govnih.govnih.gov High CHKα activity is linked to increased cell proliferation, invasion, and metastasis. nih.govfrontiersin.org

The ability to measure CHKα activity non-invasively is of great clinical interest. This has led to the development of imaging techniques like Positron Emission Tomography (PET) using choline analogs. nih.gov Deuterated choline tracers, often in combination with a radioisotope like Fluorine-18 (e.g., [¹⁸F]D4-FCH), have been developed to improve upon earlier choline tracers. nih.govresearchgate.net The deuterium substitution in these molecules confers greater metabolic stability by protecting against oxidation, a common side reaction that can complicate imaging data. nih.govnih.gov This enhanced stability leads to higher availability of the tracer for phosphorylation by CHKα, resulting in better image quality and a more accurate reflection of enzyme activity in tumors. nih.govnih.gov

| Compound | % Intact after 1h with Potassium Permanganate | % Intact after 1h with Choline Oxidase |

|---|---|---|

| [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline ([¹⁸F]D4-FCH) | ~80% | 29 ± 4% |

| [¹⁸F]Fluoromethylcholine (FCH) | ~40% | 11 ± 8% |

| Compound | Tumor Uptake (% Injected Dose/Voxel) |

|---|---|

| [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline (D4-FCH) | 7.43 ± 0.47 |

| [¹⁸F]Fluoromethylcholine (FCH) | 5.50 ± 0.49 |

Investigations into Choline Kinase Alpha (CHKα) Activity and Upregulation

Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. rsc.org It provides a detailed snapshot of cellular metabolism in action. The core of MFA involves introducing a stable isotope-labeled substrate, such as this compound, into a biological system at metabolic steady state. By tracking the distribution of the isotope label throughout the metabolic network, researchers can deduce the flow of metabolites through various interconnected pathways. ox.ac.uk

Deuterated tracers like this compound are particularly useful for MFA. The deuterium label allows for the precise measurement of the isotopic enrichment in choline and its downstream metabolites using mass spectrometry. ox.ac.ukresearchgate.net This data on isotopic labeling patterns is then fed into computational models of the relevant metabolic network.

These models, which incorporate the known stoichiometry of biochemical reactions, are used to calculate the flux values that best explain the observed labeling patterns. This quantitative approach allows researchers to determine not just whether a pathway is active, but the actual rate at which it is operating. For example, by measuring the rate of incorporation of deuterium from this compound into the phosphocholine and phosphatidylcholine pools, one can precisely quantify the flux through the Kennedy pathway. researchgate.net

| Tracer | Ki (Intracellular Retention Rate Constant) | k3 (Indirect Measure of Choline Kinase Activity) |

|---|---|---|

| ¹¹C-choline | Higher | Higher |

| ¹¹C-D4-choline | Higher | Higher |

| ¹⁸F-D4-choline | Lower | Lower |

| Note: The higher Ki and k3 values for non-fluorinated tracers were explained by their rapid conversion to betaine (B1666868) within the tumors, complicating the specific signal from phosphorylation. nih.gov ¹⁸F-D4-choline showed the highest selectivity for phosphorylation. nih.gov |

By tracing the path of the deuterium label from this compound, MFA can confirm the structure of known metabolic pathways and even help uncover new or alternative routes. ox.ac.uknih.gov The analysis of metabolite pool sizes and their isotopic enrichment can reveal points of metabolic control or dysregulation.

A metabolic "bottleneck" occurs when the activity of a particular enzyme is insufficient to handle the incoming metabolic flux, causing its substrate to accumulate and slowing down the entire pathway. mdpi.com In the context of choline metabolism, if this compound is administered and a large pool of labeled phosphocholine-d4 is observed with a correspondingly low level of labeled phosphatidylcholine-d4, this would suggest a bottleneck at the steps subsequent to choline kinase activity. This information is critical for understanding disease mechanisms and for identifying potential enzymatic targets for therapeutic intervention. nih.gov

Analysis of Choline Oxidation Pathways and Metabolite Profiles

The use of isotopically labeled compounds, such as this compound, is a cornerstone of metabolic research, enabling detailed investigation of biochemical pathways. The deuterium label on the ethylene (B1197577) bridge of the choline molecule serves as a stable isotopic tracer, allowing for the precise tracking of its metabolic fate through various analytical techniques, most notably mass spectrometry. This approach has been instrumental in elucidating the intricacies of choline oxidation.

Choline undergoes oxidation in a two-step process to form betaine, with betaine aldehyde as an intermediate. This conversion is a critical pathway in one-carbon metabolism. nih.govresearchgate.net Studies utilizing deuterium-labeled choline have been employed to investigate the mechanisms of this oxidation process. For instance, research has explored whether the reaction proceeds via a desaturase or an oxygenase mechanism by analyzing the loss or retention of deuterium atoms during the conversion to betaine. nih.govscispace.com These tracer studies have demonstrated that the oxidation of choline to betaine is an irreversible process catalyzed by the enzymes choline dehydrogenase (CHDH) and betaine aldehyde dehydrogenase (BADH). researchgate.net

Formation of Deuterated Betaine and Phosphocholine

Upon administration, Choline-1,1,2,2-d4 is metabolized into several key deuterated products, primarily deuterated betaine and deuterated phosphocholine. The formation of these metabolites allows researchers to trace the flux of choline through its two major metabolic fates: oxidation and phosphorylation.

The oxidation pathway leads to the formation of deuterated betaine. researchgate.netnih.gov Betaine is a crucial osmolyte and, more importantly, a methyl donor for the remethylation of homocysteine to methionine. nih.govresearchgate.net By tracking the appearance of deuterated betaine in plasma and tissues, researchers can quantify the rate of choline oxidation. nih.gov

The second major pathway is the phosphorylation of choline by choline kinase to form phosphocholine. researchgate.netresearchgate.net This is the initial, rate-limiting step in the cytidine diphosphate (CDP)-choline pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC), a primary component of cell membranes. researchgate.netresearchgate.net Studies using deuterated choline have shown that it is readily incorporated into phosphocholine and subsequently into phosphatidylcholine. nih.govismrm.org The ability to measure the formation of deuterated phosphocholine provides direct insight into the activity of choline kinase and the rate of membrane phospholipid synthesis. nih.gov

Tissue-Specific Metabolic Stability (e.g., Liver vs. Kidney)

The metabolic stability of choline, and by extension its deuterated analogs, exhibits significant tissue-specific differences, with the liver and kidneys being primary sites of its metabolism. nih.govnih.gov The deuterium substitution in Choline-1,1,2,2-d4 provides increased stability against enzymatic oxidation by choline oxidase, an effect known as the kinetic isotope effect. nih.govnih.gov This enhanced stability has been shown to vary between different organs.

Research comparing the metabolism of deuterated choline analogs in rodent models has revealed that protection against oxidation is particularly evident in the liver. nih.gov For example, a decrease in the formation of the oxidized metabolite, betaine, was measured in the liver shortly after injection of a deuterated choline tracer compared to its non-deuterated counterpart. nih.gov In contrast, the kidneys also show significant choline metabolism, with prominent radioactivity observed in this organ following the administration of radiolabeled choline tracers. nih.govnih.gov However, the capacity of choline oxidase can differ between the liver and kidney, leading to distinct metabolic profiles. nih.gov The deuteration of a radiolabeled choline analog resulted in a significant 1.8-fold increase in kidney retention over a 60-minute period compared to the non-deuterated version, alongside a proportional increase in labeled phosphocholine, indicating a shift away from oxidation. nih.gov

This tissue-specific metabolic behavior is critical for understanding the role of choline in different organs and for the development of diagnostic tools that target choline metabolism.

Integration with Advanced Imaging Techniques

The insights gained from studying this compound have been pivotal in the development of advanced molecular imaging agents. The principle of using deuterium substitution to enhance metabolic stability has been successfully translated to the field of Positron Emission Tomography (PET).

Positron Emission Tomography (PET) with Fluorinated-Deuterated Choline Analogs (e.g., [¹⁸F]D4-FCH)

PET imaging often utilizes radiolabeled molecules to visualize and quantify biochemical processes in vivo. For choline metabolism, tracers such as ¹¹C-choline and ¹⁸F-fluorocholine ([¹⁸F]FCH) have been used clinically. However, these tracers are susceptible to in vivo oxidation, which can complicate image interpretation. snmjournals.org

To address this, a more metabolically stable tracer, [¹⁸F]fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH), was developed. nih.govmdpi.com This compound combines the strategic deuterium substitution seen in Choline-1,1,2,2-d4 with ¹⁸F-fluorination for PET imaging. The deuterium substitution provides protection against oxidation by choline oxidase through the kinetic isotope effect, thereby increasing the metabolic stability of the tracer. nih.govnih.gov This enhanced stability is hypothesized to increase the bioavailability of the parent tracer for uptake and phosphorylation by choline kinase within cells, potentially leading to improved signal-to-background contrast in PET images. nih.govsnmjournals.org Studies have confirmed that the oxidation of [¹⁸F]D4-FCH to its betaine analog is suppressed compared to non-deuterated versions. nih.gov

Assessment of Tracer Uptake and Distribution in vivo

The in vivo biodistribution of [¹⁸F]D4-FCH has been evaluated in both preclinical models and human studies. nih.govsnmjournals.org Following intravenous administration, the tracer distributes throughout the body, with physiological uptake observed in several organs.

Prominent radioactivity is consistently seen in the kidneys and liver, the primary sites of choline metabolism and clearance. nih.govsnmjournals.orgmdpi.com In human studies, the five organs receiving the highest absorbed radiation dose were identified as the kidneys, liver, pancreas, urinary bladder wall, and adrenals. snmjournals.orgmdpi.com In the context of oncology, [¹⁸F]D4-FCH has demonstrated specific uptake in various lesions, including tumors and metastases. nih.govnih.gov Comparative studies in murine models showed that [¹⁸F]D4-FCH exhibited higher accumulation in tumors than its non-deuterated counterpart, [¹⁸F]FCH. nih.gov

The standardized uptake value (SUV), a semi-quantitative measure of tracer accumulation, is commonly used to assess uptake. In studies of non-small cell lung cancer patients, the maximum SUV (SUVmax) in primary lesions for [¹⁸F]D4-FCH ranged from 2.87 to 10.13. mdpi.comnih.gov This tracer has shown utility in detecting cancerous lesions with large intratumoral heterogeneity. nih.govnih.gov

| Parameter | Value Range | Reference |

|---|---|---|

| Maximum Standardized Uptake Value (SUVmax) | 2.87 - 10.13 | mdpi.comnih.gov |

Kinetic Modeling and Compartmental Analysis of Tracer Dynamics

To move beyond semi-quantitative measures like SUV, dynamic PET scanning coupled with tracer kinetic modeling is employed. nih.gov This approach allows for a more detailed, quantitative analysis of the physiological processes governing the tracer's fate in the body. nih.govucdavis.edu An appropriate mathematical model is fitted to the time-activity curves (TACs)—plots of tracer concentration over time—derived from specific regions of interest in the dynamic PET images. nih.gov

For choline-based tracers like [¹⁸F]D4-FCH, kinetic modeling can differentiate between tracer delivery, uptake, and metabolic trapping (phosphorylation). nih.govnih.gov Mathematical modeling of [¹⁸F]D4-FCH dynamics has demonstrated net irreversible uptake of the tracer at a steady state, which is consistent with its phosphorylation by choline kinase and subsequent trapping within the cell as [¹⁸F]D4-phosphocholine. nih.govnih.gov This irreversible trapping is a key assumption in many compartmental models used for choline PET analysis. nih.govturkupetcentre.net

Evaluation of Intratumoral Distribution and Lesion Variability

The use of deuterated choline, such as this compound, in conjunction with Deuterium Metabolic Imaging (DMI), allows for the assessment of its distribution within tumors and the variability between different lesions. In vivo studies on animal models with glioblastoma have demonstrated that the uptake and metabolism of exogenous deuterated choline are significantly higher in tumor tissues compared to normal brain tissue. nih.govfrontiersin.org This differential uptake results in a high tumor-to-brain image contrast in DMI-based metabolic maps. nih.govfrontiersin.org

Research has shown that following administration, deuterated choline and its metabolites, collectively termed total deuterated choline (²H-tCho), provide a strong signal in the tumor lesion, which is largely absent in healthy brain tissue. nih.govfrontiersin.org By acquiring DMI data at different time points relative to the infusion of deuterated choline, it is possible to create metabolic maps that can be weighted to reflect either the initial uptake of choline or its subsequent metabolism. nih.govfrontiersin.org For instance, DMI data acquired during the infusion of ²H-choline primarily represent free choline and phosphocholine, whereas data obtained 24 hours later are more indicative of phosphocholine and glycerophosphocholine concentrations. nih.govfrontiersin.org This temporal analysis provides insights into the dynamic metabolic processes occurring within the tumor.

Furthermore, studies have indicated that oral administration of deuterated choline can lead to comparable concentrations of total deuterated choline in tumors as intravenous administration, despite a lower cumulative dose. biorxiv.orgresearchgate.net This suggests that oral delivery can achieve high image contrast between the tumor and normal brain tissue, with the signal being predominantly generated by tumor metabolism rather than just the initial choline uptake. biorxiv.orgresearchgate.net

The following table summarizes findings related to the distribution of deuterated choline in tumors:

| Administration Route | Timing of DMI Acquisition | Predominant Deuterated Species Detected | Outcome |

| Intravenous Infusion | During Infusion | Free Choline, Phosphocholine | High tumor-to-brain contrast, reflecting choline uptake. nih.govfrontiersin.org |

| Intravenous Infusion | 24 Hours Post-Infusion | Phosphocholine, Glycerophosphocholine | High tumor-to-brain contrast, reflecting choline metabolism. nih.govfrontiersin.org |

| Oral Administration | Not specified | Products of tumor metabolism | Comparable tumor concentration and contrast to IV administration. biorxiv.orgresearchgate.net |

Application in Cancer Detection and Response Assessment

The distinct metabolic profile of cancer cells, particularly the altered choline metabolism, makes this compound a valuable tool in cancer detection. The elevated uptake and phosphorylation of choline in tumors, such as glioblastoma, can be effectively visualized using DMI. nih.govfrontiersin.org This technique provides high-resolution metabolic maps that clearly delineate the tumor from surrounding healthy tissue due to the high tumor-to-brain image contrast achieved. nih.govfrontiersin.org

The ability of DMI with deuterated choline to distinguish between tumor and normal brain tissue is a significant advancement for non-invasive tumor characterization. biorxiv.orgresearchgate.net This methodology offers a robust alternative to other magnetic resonance spectroscopy techniques, as it does not necessitate complex procedures like water or lipid suppression. frontiersin.org The high signal from the deuterated choline and its metabolites within the tumor lesion facilitates accurate detection. nih.govfrontiersin.org

Preclinical studies have affirmed the feasibility of using deuterated choline with DMI for tumor characterization. biorxiv.orgresearchgate.net These proof-of-principle experiments underscore the potential of this approach to metabolically profile brain tumors. nih.gov The technique's sensitivity to the metabolic activity of tumors also suggests its potential utility in assessing the response to therapy, where changes in choline metabolism could indicate treatment efficacy.

Nuclear Magnetic Resonance (NMR) in Metabolic Imaging

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical platform for metabolomics. 17img.cn In the context of metabolic imaging, deuterium (²H) NMR is a key component of Deuterium Metabolic Imaging (DMI). cam.ac.uk High-resolution ²H NMR analysis of tissue extracts can identify the specific deuterated metabolites present after the administration of a deuterated substrate like this compound. nih.govfrontiersin.org

In studies involving deuterated choline in glioblastoma models, high-resolution ²H NMR has been used to determine the composition of the DMI signal at different time points. nih.govfrontiersin.org For example, it has been shown that the signal acquired during the infusion of deuterated choline is composed of free choline and phosphocholine. nih.govfrontiersin.org In contrast, the signal acquired 24 hours later is dominated by phosphocholine and glycerophosphocholine. nih.govfrontiersin.org This level of detail is crucial for understanding the metabolic pathways that are active within the tumor.

Deuterium Metabolic Imaging (DMI) Applications

Deuterium Metabolic Imaging (DMI) is an emerging technique that combines ²H magnetic resonance spectroscopic imaging (MRSI) with the administration of deuterium-labeled compounds, such as this compound, to investigate tissue metabolism non-invasively. biorxiv.orgresearchgate.netcam.ac.uk DMI has shown considerable potential for imaging tissue metabolism in vivo. cam.ac.uk

A primary application of DMI with deuterated choline is in the characterization of brain tumors. biorxiv.orgresearchgate.net Preclinical studies have successfully demonstrated the feasibility of this approach in animal models of glioblastoma. nih.govfrontiersin.org The technique allows for the mapping of exogenous choline uptake and metabolism, revealing high uptake in tumors compared to normal brain tissue. nih.govfrontiersin.org This results in DMI-based metabolic maps with high contrast, which can be tailored to emphasize either choline uptake or its subsequent metabolism by adjusting the timing of data acquisition. nih.govfrontiersin.org

The robustness of the DMI method is a significant advantage, as it avoids some of the technical challenges associated with other MRSI techniques. frontiersin.org The findings from these studies suggest that DMI with deuterated choline could be a valuable non-invasive imaging tool for the metabolic characterization of brain tumors. biorxiv.orgresearchgate.net

The following table outlines key applications of DMI with deuterated choline:

| Application | Description | Key Findings |

| Tumor Characterization | Delineating tumor from healthy tissue based on metabolic activity. | High tumor-to-brain image contrast is achieved due to differential uptake and metabolism of deuterated choline. nih.govfrontiersin.org |

| Metabolic Mapping | Visualizing the spatial distribution of choline uptake and metabolism. | Metabolic maps can be weighted to show either choline uptake or metabolism by varying acquisition timing. nih.govfrontiersin.org |

| Non-Invasive Monitoring | Tracking metabolic changes within tumors over time. | Oral administration of deuterated choline is feasible and generates significant image contrast. biorxiv.orgresearchgate.net |

Pharmacological and Toxicological Research Applications

Pharmacokinetic Studies of Deuterated Choline (B1196258) Compounds

The use of deuterated choline compounds, such as Choline-1,1,2,2-d4 bromide, has significantly advanced the understanding of choline's pharmacokinetics. These labeled compounds allow for the differentiation between exogenously administered choline and endogenous choline pools, providing a clearer picture of its absorption, distribution, metabolism, and excretion.

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic Profiles

Deuterium substitution on the choline molecule can influence its pharmacokinetic profile, primarily by affecting its metabolic stability. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds. mdpi.com This "deuterium isotope effect" can lead to a reduced rate of oxidation of choline to its metabolites, such as betaine (B1666868). nih.govsnmjournals.org

For instance, studies comparing deuterated and non-deuterated choline analogs have shown that deuteration provides protection against oxidation by the enzyme choline oxidase. nih.govsnmjournals.org This increased metabolic stability can result in a higher availability of the parent choline compound for cellular uptake and phosphorylation, a critical step in its function. snmjournals.org The extent of this effect can be influenced by the position and number of deuterium substitutions. nih.gov

Comparison with Non-Deuterated Choline Analogs

When compared to their non-deuterated counterparts, deuterated choline analogs like this compound offer distinct advantages in research. The primary benefit lies in their utility as tracers in mass spectrometry-based analytical methods. This allows for precise quantification of the administered compound and its metabolites, distinguishing them from the naturally present, non-labeled choline in biological samples. nih.gov

Table 1: Comparison of Key Features of Deuterated vs. Non-Deuterated Choline Analogs in Research

| Feature | Deuterated Choline Analogs (e.g., this compound) | Non-Deuterated Choline Analogs |

|---|---|---|

| Analytical Utility | Ideal for LC-MS quantification due to isotopic labeling. | Lacks isotopic differentiation for mass spectrometry applications. |

| Metabolic Stability | Increased resistance to oxidation due to the deuterium isotope effect. nih.govsnmjournals.org | More readily oxidized to metabolites like betaine. nih.gov |

| Research Application | Used as tracers to study pharmacokinetics and metabolic pathways. nih.gov | Used in general pharmacological research where isotopic tracing is not required. |

| Cost | Generally more expensive due to the synthetic process of deuteration. | Significantly cheaper and more accessible. |

Assessment of Metabolic Stability in vivo

The in vivo metabolic stability of deuterated choline compounds has been a key area of investigation. Studies have consistently shown that deuterium substitution enhances resistance to oxidation. nih.govsnmjournals.org For example, in preclinical studies with radiolabeled choline analogs, deuteration of the ethylene (B1197577) group significantly decreased the rate of conversion to betaine in both liver and kidney tissues. nih.gov

This increased stability means that a larger fraction of the administered deuterated choline remains intact in the circulation for a longer period, potentially increasing its availability for uptake by tissues and subsequent phosphorylation by choline kinase. snmjournals.orgresearchgate.net This characteristic is particularly advantageous in applications like cancer imaging, where enhanced uptake and trapping of the tracer in tumor cells can lead to improved detection sensitivity. nih.govsnmjournals.org

Plasma Kinetics and Metabolite Occurrence

The plasma kinetics of deuterated choline compounds reveal important details about their absorption and metabolism. Following oral administration of various deuterated choline supplements, the parent compound is rapidly absorbed, reaching maximum plasma concentrations within a few hours. nih.govspringermedizin.de The subsequent decline in plasma levels is accompanied by the appearance of various metabolites.

The primary metabolic pathway for choline involves oxidation to betaine. springermedizin.de Studies using deuterated choline have allowed for the precise measurement of the rate of this conversion. nih.gov The occurrence of other metabolites, such as phosphocholine (B91661) and glycerophosphocholine, can also be tracked, providing a comprehensive picture of choline's metabolic fate. springermedizin.demdpi.com The form in which choline is administered (e.g., as a water-soluble salt versus phosphatidylcholine) can significantly influence the plasma kinetics and the profile of metabolites produced. mdpi.comnih.gov For instance, water-soluble forms tend to lead to an earlier peak in plasma choline concentrations compared to lipid-soluble forms. springermedizin.demdpi.com

Table 2: Plasma Kinetic Parameters of D9-Choline After Oral Administration of Different Choline Compounds

| Compound | Tmax of D9-Choline (h) | Peak Plasma Concentration of D9-Choline (µmol/L) |

|---|---|---|

| D9-Choline Chloride | 1.0 | 2.36 |

| D9-Phosphocholine | 0.5 | ~2.3 |

| D9-Glycerophosphocholine | 1.0 | ~2.4 |

Data derived from studies on D9-choline compounds, which are structurally similar to this compound in their use as deuterated tracers. springermedizin.de

Research into Choline Transporter Function and Modulation

Choline transporters are crucial for the uptake of choline into cells, a rate-limiting step for the synthesis of acetylcholine (B1216132) and other essential choline-containing molecules. nih.govfrontiersin.org Deuterated choline analogs are valuable tools for studying the function and modulation of these transporters.

High-Affinity Choline Transporter (CHT) Assays using Labeled Choline

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is responsible for the sodium-dependent uptake of choline into cholinergic neurons. frontiersin.org Assays to measure CHT activity are fundamental to understanding its regulation and identifying potential therapeutic modulators.

Labeled forms of choline, including radiolabeled ([³H]choline) and stable isotope-labeled (deuterated) choline, are extensively used in these assays. frontiersin.orgplos.org The principle of these assays involves incubating cells or tissue preparations expressing CHT with labeled choline and then measuring the amount of label that is taken up over time. This provides a direct measure of transporter activity. frontiersin.org

The use of deuterated choline, such as this compound, in conjunction with mass spectrometry offers a non-radioactive alternative for CHT assays. This approach allows for the sensitive and specific quantification of choline uptake and can be used to screen for compounds that inhibit or enhance CHT function. nih.gov These studies are critical for the development of new drugs targeting the cholinergic system for conditions like Alzheimer's disease and other neurological disorders. nih.govplos.org

Investigation of Choline Uptake Mechanisms

This compound is a deuterated analog of choline bromide, which serves as a crucial tool in the study of choline transport across biological membranes. medchemexpress.commedchemexpress.com As a stable isotope-labeled compound, it can be differentiated from endogenous, naturally abundant choline by analytical techniques such as mass spectrometry. This distinction allows researchers to precisely trace the movement and uptake of exogenously supplied choline into cells, providing clear insights into the kinetics and mechanisms of choline transporter proteins.

The use of this compound helps in quantifying the activity of various choline transport systems. By monitoring the rate of its accumulation within cells or tissues, scientists can investigate how different physiological conditions or pharmacological agents modulate choline uptake. The deuterium labeling on the ethylene group does not significantly alter the molecule's chemical properties or biological recognition by transporters, ensuring that it accurately mimics the behavior of natural choline while remaining analytically distinct. This makes it an invaluable probe for elucidating the complex pathways of choline metabolism and transport in both normal physiological and disease states.

Development of Choline Transport-Targeted Tracers

The principles learned from studying this compound have been instrumental in the development of advanced diagnostic and imaging agents, particularly positron emission tomography (PET) tracers. mdpi.com The metabolic instability of traditional choline radiotracers, which are readily oxidized by the enzyme choline oxidase, has been a significant challenge, especially in imaging protocols requiring later time points. mdpi.comresearchgate.net

Research has shown that introducing deuterium at the 1,1,2,2-positions of the choline molecule, as in this compound, significantly enhances its resistance to enzymatic degradation by choline oxidase. mdpi.comresearchgate.net This stabilization is attributed to a primary kinetic isotope effect, where the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond slows the rate of the bond-cleavage step in the oxidation reaction. researchgate.net

This concept has been successfully applied to create more robust radiotracers, such as [¹⁸F]fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH). mdpi.com This next-generation tracer combines the metabolic stability conferred by deuteration with the imaging capabilities of the positron-emitting isotope fluorine-18. The enhanced stability of [¹⁸F]D4-FCH reduces its breakdown in the body, leading to a higher concentration of the intact tracer available for uptake by tumor cells, which often exhibit upregulated choline metabolism. mdpi.comresearchgate.net This results in an improved signal-to-background ratio and greater sensitivity for detecting and characterizing malignant tissues with PET imaging. mdpi.com

Enzymatic Reaction Mechanism Studies

The isotopic substitution in this compound makes it a powerful tool for investigating the mechanisms of enzymes that process choline. The difference in mass between hydrogen and deuterium atoms leads to measurable differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By comparing the enzymatic processing of deuterated and non-deuterated choline, researchers can deduce critical details about reaction pathways and the nature of transition states.

Investigation of Choline Oxidase Activity

This compound is a key substrate used to probe the function of choline oxidase, a flavoenzyme that catalyzes the oxidation of choline to betaine aldehyde. sigmaaldrich.comnih.gov Studies consistently show that the deuteration at the C1 and C2 positions provides significant protection against oxidation by this enzyme. mdpi.comresearchgate.net

When this compound is used as a substrate, the rate of its oxidation by choline oxidase is substantially slower than that of natural, non-deuterated choline. This observation confirms that the cleavage of a C-H bond at one of these positions is a critical, rate-determining step in the catalytic mechanism of choline oxidase. This reduced metabolic rate is fundamental to the development of more stable choline-based tracers for in vivo applications, as it prevents rapid degradation and allows for more accurate measurement of processes like cellular uptake and phosphorylation. mdpi.comresearchgate.net

Isotope Effects in Enzyme Kinetics

The study of this compound (referred to in studies as 1,2-[²H₄]-choline) with choline oxidase has provided profound insights into the enzyme's kinetic and chemical mechanism through the analysis of kinetic isotope effects (KIEs). nih.gov The KIE is the ratio of the reaction rate with the light (hydrogen) isotope to the rate with the heavy (deuterium) isotope. A large KIE value indicates that C-H bond breaking is a central part of the slowest step of the reaction.

A detailed kinetic analysis of choline oxidase revealed significant and informative isotope effects when using 1,2-[²H₄]-choline as the substrate. These findings are summarized in the table below.

| Kinetic Parameter | Finding | Implication | Reference |

| D(kcat/Km) | 10.6 ± 0.6 | A large KIE on the specificity constant (kcat/Km) indicates that C-H bond cleavage is the primary rate-limiting step in the enzymatic reaction under substrate-saturating conditions. | nih.gov |

| Temperature Dependence | The KIE was found to be independent of temperature. | This observation rules out a classical "over-the-barrier" hydride transfer mechanism. Instead, it strongly suggests that the hydride transfer occurs through a quantum mechanical tunneling mechanism. | nih.gov |

| Enthalpy of Activation (ΔH‡) | Similar values were found for both choline (18 ± 2 kJ mol-1) and 1,2-[²H₄]-choline (18 ± 5 kJ mol-1). | The lack of a significant difference in activation enthalpy further supports the quantum tunneling model, where the reaction coordinate is minimally affected by environmental vibrations other than those controlling the donor-acceptor distance. | nih.gov |

| Oxygen Concentration | The observed KIE values decreased at lower oxygen concentrations. | This suggests that the availability of the electron acceptor (oxygen) can influence the partitioning of the enzyme-substrate complex, modulating whether the reaction proceeds forward or reverts to its initial state. | nih.gov |

These detailed kinetic studies, made possible by the use of this compound, have demonstrated that the oxidation of choline by choline oxidase is not a simple classical reaction. Instead, it involves a sophisticated quantum mechanical tunneling event, where a hydride is transferred from choline to the enzyme's flavin cofactor within a pre-organized active site. nih.gov

Quality Control and Analytical Method Development

Use as a Reference Standard in Analytical Assays

Choline-1,1,2,2-d4 bromide is primarily utilized as an internal standard for the quantification of choline (B1196258) and its related metabolites in various biological and food matrices. caymanchem.commedchemexpress.com The incorporation of four deuterium (B1214612) atoms at specific, stable positions on the choline molecule results in a mass shift of +4 atomic mass units compared to the natural, unlabeled choline. sigmaaldrich.com This mass difference is the key to its function in analytical assays, especially those employing mass spectrometry (MS).

In techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS), an internal standard is a compound added to a sample in a known quantity before processing. nih.govscioninstruments.com Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.com Stable isotope-labeled standards, such as this compound, are considered the gold standard for quantitative MS methods. scioninstruments.com This is because they are nearly chemically and physically identical to the analyte of interest (endogenous choline), meaning they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. scioninstruments.comresearchgate.net

However, because of the mass difference, the instrument can distinguish between the analyte and the standard. scioninstruments.com By measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard, analysts can achieve highly accurate and precise quantification. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects—where other components in a complex sample can suppress or enhance the analyte's signal—and instrumental drift. scioninstruments.comnih.gov The use of deuterated standards like Choline-d4 or Choline-d9 is a well-established practice in methods for quantifying choline, acetylcholine (B1216132), betaine (B1666868), and other metabolites in plasma, tissues, and foods. nih.govnih.govnih.gov

Method Development and Validation for Choline and Metabolite Quantification

The development of robust analytical methods is essential for accurately quantifying choline and its metabolites for clinical research, food analysis, and pharmaceutical quality control. This compound plays a central role in the validation of these methods.

Method development often involves optimizing several stages, including sample extraction, chromatographic separation, and mass spectrometric detection. nih.govnih.gov A common procedure involves a simplified extraction using a solvent mixture like chloroform/methanol/water to isolate both water-soluble choline compounds and lipid-soluble phospholipids (B1166683) from the sample matrix. nih.govnih.gov Chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion chromatography are frequently employed to separate choline from other related compounds before detection. nih.govlcms.czthermofisher.com

Once a method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. Validation is performed in accordance with guidelines from regulatory bodies like the FDA and principles outlined by the International Council for Harmonisation (ICH). nih.govlcms.cz Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by spiking a sample matrix with a known quantity of the analyte and measuring the recovery. nih.govnih.gov Studies have demonstrated recoveries between 90% and 115% for choline and its metabolites using isotope-labeled standards. nih.govnih.govualberta.ca

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. Inter- and intra-assay coefficients of variation of <6% and <4%, respectively, have been reported for choline quantification methods. nih.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For choline in plasma, an LOQ as low as 0.38 micromol/L has been achieved. nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. basinc.com

The following table summarizes typical performance characteristics from a validated LC-MS/MS method for choline quantification, illustrating the high quality of data achievable with the use of deuterated internal standards.

| Validation Parameter | Typical Performance Metric | Reference |

| Accuracy (Recovery) | 94% to 114% | nih.gov |

| Precision (Intra-assay CV) | < 4% | nih.gov |

| Precision (Inter-assay CV) | < 6% | nih.gov |

| Linearity Range | 0.38 - 224 µmol/L | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.38 µmol/L | nih.gov |

This table is a representative example based on published data.

Ensuring Traceability to Pharmacopeial Standards (e.g., USP, EP)

For analytical standards used in pharmaceutical quality control and other regulated environments, it is crucial to establish metrological traceability to higher-order standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). scribd.comamericanpharmaceuticalreview.com Traceability ensures that measurement results are comparable and reliable, linking them back to a primary reference standard through an unbroken chain of comparisons, each with stated uncertainties. edqm.eu

This compound, when used in these settings, is typically classified as a secondary or working standard. americanpharmaceuticalreview.com These standards are qualified against a primary pharmacopeial reference standard (e.g., USP Choline Bitartrate or USP Choline Chloride). sigmaaldrich.comlcms.czamericanpharmaceuticalreview.com The use of commercially prepared and certified secondary standards is recognized by regulatory bodies and offers a convenient and cost-effective alternative to preparing in-house working standards. americanpharmaceuticalreview.com

Suppliers of high-quality reference materials provide a comprehensive Certificate of Analysis (CoA) with their products. scribd.comvenkatasailifesciences.com This document is critical for establishing traceability and contains:

The identity and purity of the standard. scribd.comamericanpharmaceuticalreview.com

A certified value, often determined through a mass balance approach or quantitative analysis. americanpharmaceuticalreview.com

A statement of traceability linking the standard to a specific lot of a USP or EP primary standard. scribd.comamericanpharmaceuticalreview.com

Details of the analytical methods used for characterization. americanpharmaceuticalreview.com

By using a secondary standard like this compound with a documented chain of traceability to pharmacopeial standards, laboratories can ensure their analytical results meet the stringent requirements for accuracy and regulatory compliance. edqm.euvenkatasailifesciences.com

常见问题

Basic: How is Choline-1,1,2,2-d4 bromide synthesized, and what are the critical parameters for ensuring isotopic purity?

This compound is synthesized via deuteration of the ethylene moiety in the choline backbone, typically through H-D exchange reactions under controlled conditions. Key parameters include:

- Deuterium source : Use of deuterated reagents (e.g., D₂O or deuterated acids) to replace hydrogen atoms at the 1,1,2,2 positions.

- Reaction temperature and time : Optimized to minimize side reactions and ensure complete deuteration.

- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization to remove non-deuterated impurities.

Isotopic purity (≥98 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: What analytical techniques are recommended for characterizing the isotopic purity and structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight shifts (e.g., +4 Da for d4 labeling) and quantifies isotopic abundance.

- ²H NMR : Detects deuterium incorporation at specific positions; absence of protio (¹H) signals at 1,1,2,2 positions confirms deuteration.

- Liquid chromatography-tandem MS (LC-MS/MS) : Validates chemical stability and identifies degradation products.

- Elemental analysis : Ensures stoichiometric consistency of Br and N atoms.

Cross-validation using multiple techniques is critical to avoid misinterpretation .

Advanced: How can researchers resolve discrepancies in isotopic purity measurements between NMR and mass spectrometry?

Discrepancies may arise due to:

- Residual protio impurities : Detectable by NMR but not MS. Use gradient solvent systems during purification to enhance separation.

- Ionization bias in MS : Employ internal standards (e.g., non-deuterated choline bromide) to calibrate signal intensities.

- Deuterium scrambling : Mitigate by avoiding high-temperature analyses and using mild ionization sources (e.g., electrospray ionization).

A combined approach of HRMS, ²H NMR, and isotopic dilution assays provides robust resolution .

Advanced: What methodological considerations are essential when using this compound as an internal standard in quantitative LC-MS studies of neurotransmitters?

- Matrix effects : Match the internal standard’s physicochemical properties (e.g., ionization efficiency) to the analyte (e.g., acetylcholine). Use stable isotope-labeled analogs (e.g., ACh-d4) for minimal retention time drift .

- Sample preparation : Optimize solvent composition (e.g., 10 nM ACh-d4 in 10 µL injections) to avoid deuterium exchange with protic solvents.

- Column selection : Use polar-functionalized stationary phases (e.g., PFP columns) to enhance separation of deuterated and non-deuterated species .

- Calibration curves : Validate linearity across physiological concentration ranges (pM–nM) to account for endogenous choline interference .

Advanced: In dynamic nuclear polarization (DNP) enhanced NMR, how does deuteration of choline bromide influence polarization efficiency and signal-to-noise ratios?

Deuteration reduces dipolar coupling between ¹H and ²H nuclei, extending spin-lattice relaxation times (T₁) and enhancing polarization transfer efficiency. For example:

- Hyperpolarized ²H signals : Achieve >10,000x signal-to-noise ratio improvements compared to thermal equilibrium.

- Solvent selection : Use aprotic solvents (e.g., DMSO-d6) to preserve deuterium labeling during dissolution.

- DNP parameters : Optimize microwave irradiation (≈94 GHz) and magnetic field strength (3.35 T) to maximize polarization retention post-dissolution .

Advanced: How does the incorporation of this compound into deep eutectic solvent (DES) systems affect their physicochemical properties compared to non-deuterated analogs?

- Hydrogen bonding : Deuteration alters H-bond strength between the choline cation and hydrogen bond donors (e.g., urea), impacting viscosity and melting points.

- Thermal stability : Deuterated DESs may exhibit higher decomposition temperatures due to reduced vibrational energy in C-D bonds.

- Spectroscopic compatibility : ²H labeling enables tracking of choline’s role in DES nanostructure via NMR or neutron scattering.

Methodologically, maintain a 1:2 molar ratio of choline bromide to HBD (e.g., urea) and characterize using differential scanning calorimetry (DSC) and FTIR .

Advanced: What experimental strategies mitigate deuterium loss in this compound during long-term biological assays?

- Storage conditions : Store at -80°C in anhydrous, aprotic solvents (e.g., acetonitrile) to prevent H-D exchange.

- Buffering agents : Use deuterated buffers (e.g., phosphate-d2) in cell culture media to minimize back-exchange.

- Kinetic monitoring : Employ time-resolved ²H NMR or isotope ratio MS to quantify deuterium retention over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。